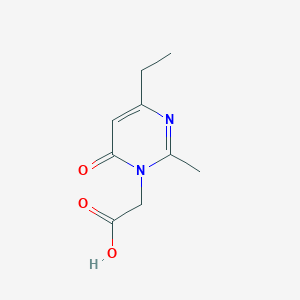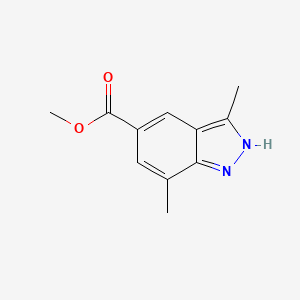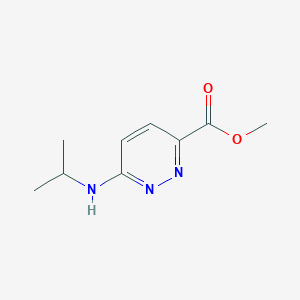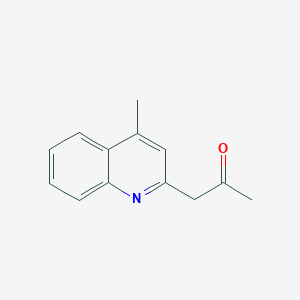
2-(1,3-Dioxolan-2-yl)-1-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dioxolan-2-il)-1-metil-1H-indol es un compuesto orgánico que presenta una estructura única que combina una porción de indol con un anillo de dioxolano
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2-(1,3-Dioxolan-2-il)-1-metil-1H-indol generalmente implica la reacción de 1-metil-1H-indol con un derivado de dioxolano. Un método común es la condensación catalizada por ácido de 1-metil-1H-indol con etilenglicol en presencia de un ácido fuerte como el ácido p-toluensulfónico. La reacción se lleva a cabo bajo condiciones de reflujo, permitiendo la eliminación continua de agua para impulsar la reacción hasta su finalización .
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza. Además, los métodos industriales pueden incorporar técnicas de purificación avanzadas, como la destilación y la cristalización, para asegurar que el compuesto cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de Reacciones: 2-(1,3-Dioxolan-2-il)-1-metil-1H-indol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes como hidruro de litio y aluminio o borohidruro de sodio, dando como resultado la reducción del anillo de dioxolano o la porción de indol.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter seco o borohidruro de sodio en metanol.
Sustitución: Reactivos electrofílicos como halógenos o compuestos nitro en presencia de un catalizador ácido de Lewis.
Principales Productos Formados:
Oxidación: Derivados oxidados de los anillos de indol y dioxolano.
Reducción: Formas reducidas del anillo de dioxolano o la porción de indol.
Sustitución: Derivados de indol sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
2-(1,3-Dioxolan-2-il)-1-metil-1H-indol tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica para la preparación de moléculas complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible candidato a fármaco debido a sus características estructurales únicas y actividades biológicas.
Industria: Utilizado en el desarrollo de materiales avanzados, incluidos polímeros y recubrimientos, debido a su estabilidad y reactividad
Mecanismo De Acción
El mecanismo de acción de 2-(1,3-Dioxolan-2-il)-1-metil-1H-indol implica su interacción con objetivos moleculares específicos. La porción de indol puede interactuar con varias enzimas y receptores, modulando su actividad. El anillo de dioxolano puede mejorar la estabilidad del compuesto y facilitar su unión a las moléculas diana. Las vías involucradas en su mecanismo de acción incluyen la inhibición de enzimas, la modulación de receptores y la interacción con membranas celulares .
Compuestos Similares:
1,3-Dioxolano: Un análogo más simple con una reactividad similar pero sin la porción de indol.
1-(1,3-Dioxolan-2-il)-2-propanona: Otro compuesto relacionado con un grupo funcional diferente unido al anillo de dioxolano.
7β-(1,3-Dioxolan-2-il)-3,3aβ,4,5,6: Un compuesto con un anillo de dioxolano similar pero una estructura central diferente.
Singularidad: 2-(1,3-Dioxolan-2-il)-1-metil-1H-indol es único debido a la combinación de los anillos de indol y dioxolano, que imparte propiedades químicas y biológicas distintas
Comparación Con Compuestos Similares
1,3-Dioxolane: A simpler analog with similar reactivity but lacking the indole moiety.
1-(1,3-Dioxolan-2-yl)-2-propanone: Another related compound with a different functional group attached to the dioxolane ring.
7β-(1,3-Dioxolan-2-yl)-3,3aβ,4,5,6: A compound with a similar dioxolane ring but different core structure.
Uniqueness: 2-(1,3-Dioxolan-2-yl)-1-methyl-1H-indole is unique due to the combination of the indole and dioxolane rings, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2-(1,3-dioxolan-2-yl)-1-methylindole |
InChI |
InChI=1S/C12H13NO2/c1-13-10-5-3-2-4-9(10)8-11(13)12-14-6-7-15-12/h2-5,8,12H,6-7H2,1H3 |
Clave InChI |
UPHHOAOZFVIDOI-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C=C1C3OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11900196.png)
![9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B11900197.png)

![2-(5-Amino-4-imino-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B11900210.png)



![(6-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11900234.png)
![4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B11900242.png)




![2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B11900278.png)
